5-(2-Methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
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Overview
Description
5-(2-Methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that contains both an oxadiazole ring and a methyloxolan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with an ester or acid chloride to form the oxadiazole ring. The methyloxolan moiety can be introduced through subsequent reactions involving the appropriate alcohol or alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The oxadiazole ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(2-Methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(2-Methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methyloxolan-2-yl)acetic acid: Another compound with a methyloxolan moiety, but with different functional groups.
4-Hydroxy-2-quinolones: Compounds with similar heterocyclic structures but different ring systems and functional groups.
Uniqueness
5-(2-Methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of both an oxadiazole ring and a methyloxolan moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H10N2O4 |
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Molecular Weight |
198.18 g/mol |
IUPAC Name |
5-(2-methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C8H10N2O4/c1-8(3-2-4-13-8)7-9-5(6(11)12)10-14-7/h2-4H2,1H3,(H,11,12) |
InChI Key |
FVDFXQNFRFWBIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCO1)C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
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